molecular formula C9H8BrN3O2S B13569915 3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13569915
M. Wt: 302.15 g/mol
InChI Key: URPCPSVSUFWQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a unique combination of a benzotriazole moiety and a thietane ring. The presence of a bromine atom on the benzotriazole ring and the thietane-1,1-dione structure makes this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Bromination: The benzotriazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Thietane Ring Formation: The thietane ring can be formed by the reaction of a suitable thiol with an epoxide under acidic or basic conditions.

    Coupling Reaction: The brominated benzotriazole is then coupled with the thietane ring through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl groups in the thietane ring.

    Substitution: The bromine atom on the benzotriazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced carbonyl compounds.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of novel polymers or materials with unique electronic properties.

Biology

    Biological Probes: The compound could be used as a probe to study biological processes involving sulfur-containing rings or benzotriazole derivatives.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving sulfur or nitrogen atoms.

Industry

    Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties, which could be explored for this compound.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione would depend on its specific application. For example:

    Catalysis: The compound may coordinate to a metal center, facilitating various catalytic transformations.

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-1,2,3-benzotriazole: Lacks the thietane ring but shares the benzotriazole core with a bromine atom.

    1lambda6-thietane-1,1-dione: Lacks the benzotriazole moiety but contains the thietane ring structure.

Uniqueness

The combination of the benzotriazole ring with a bromine atom and the thietane-1,1-dione structure makes 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione unique. This dual functionality may impart distinct chemical and biological properties not observed in the individual components.

Properties

Molecular Formula

C9H8BrN3O2S

Molecular Weight

302.15 g/mol

IUPAC Name

3-(4-bromobenzotriazol-1-yl)thietane 1,1-dioxide

InChI

InChI=1S/C9H8BrN3O2S/c10-7-2-1-3-8-9(7)11-12-13(8)6-4-16(14,15)5-6/h1-3,6H,4-5H2

InChI Key

URPCPSVSUFWQHV-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C(=CC=C3)Br)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.